3-Dimethylsulfamoyl-4-methoxy-benzoic acid
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(dimethylsulfamoyl)-4-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO5S/c1-11(2)17(14,15)9-6-7(10(12)13)4-5-8(9)16-3/h4-6H,1-3H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLMCRQJDMMJSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide on the Molecular Structure and Conformation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
Abstract
This technical guide provides a detailed examination of the molecular structure and conformational landscape of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid. Understanding the three-dimensional arrangement of this molecule is critical for applications in medicinal chemistry and materials science, where molecular shape dictates biological activity and physical properties.[1] This document synthesizes data from foundational characterization, experimental solid-state and solution-phase studies, and in silico computational modeling. We will explore the causality behind the selection of key analytical techniques—Single-Crystal X-ray Diffraction, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Density Functional Theory (DFT)—and present a cohesive model of the molecule's conformational preferences. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this substituted benzoic acid derivative.
Introduction and Foundational Characteristics
This compound is a polysubstituted aromatic compound featuring a central benzene ring functionalized with a carboxylic acid group, a methoxy group, and a dimethylsulfamoyl group. Its systematic IUPAC name is 3-(dimethylsulfamoyl)-4-methoxybenzoic acid.[2] The molecule belongs to the sulfonamide class, a critical pharmacophore in a vast array of therapeutic agents.[3][4][5] The interplay between the electron-donating methoxy group and the electron-withdrawing sulfamoyl and carboxyl groups establishes a unique electronic environment that influences its chemical reactivity and intermolecular interactions.
The conformational flexibility of this molecule is primarily dictated by the rotation around several key single bonds:
-
The bond between the aromatic ring and the sulfur atom (C-S).
-
The sulfur-nitrogen bond (S-N).
-
The bond between the aromatic ring and the carboxyl carbon (C-C).
-
The bond within the methoxy group (C-O).
The spatial arrangement of these functional groups relative to each other defines the molecule's overall shape, which is a major determinant of its biological and physical properties.[1]
| Identifier | Value | Source |
| IUPAC Name | 3-(dimethylsulfamoyl)-4-methoxybenzoic acid | PubChemLite[2] |
| Molecular Formula | C10H13NO5S | PubChemLite[2] |
| Monoisotopic Mass | 259.05145 Da | PubChemLite[2] |
| SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC | PubChemLite[2] |
| InChIKey | MQLMCRQJDMMJSS-UHFFFAOYSA-N | PubChemLite[2] |
Molecular Structure Diagram
The fundamental connectivity and IUPAC numbering scheme for this compound are illustrated below. This structure serves as the basis for the conformational analysis that follows.
Caption: 2D structure and numbering of this compound.
Methodologies for Conformational Analysis
A multi-faceted approach is essential to develop a robust model of a molecule's conformational preferences. No single technique can provide a complete picture. Therefore, we integrate data from solid-state analysis, solution-state analysis, and computational modeling.
Caption: Integrated workflow for comprehensive conformational analysis.
Solid-State Conformation: Single-Crystal X-ray Diffraction
Expertise & Experience: Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional structure of a molecule in the crystalline state.[6][7] It provides unambiguous data on bond lengths, bond angles, and torsional angles, which together define the molecule's conformation. The primary causality for its use is the high resolution of the data obtained, offering an atomic-level snapshot. However, it's crucial to recognize that this represents a low-energy conformation constrained by crystal packing forces, which may differ from the conformation in solution or in vivo.[3][4]
Self-Validating Protocol: Growing and Analyzing Crystals
-
Crystal Growth: High-purity this compound is dissolved in a suitable solvent (e.g., ethanol, ethyl acetate) to near-saturation.[8] The solution is filtered to remove particulates, which could act as unwanted nucleation sites. Slow evaporation of the solvent over several days to weeks in a vibration-free environment is performed to yield single crystals of sufficient size and quality (typically >0.1 mm).[8][9]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head. For data collection at low temperatures (e.g., 100 K), which minimizes thermal motion and potential radiation damage, a cryostream is used.[6]
-
Data Collection: The crystal is placed in an intense, monochromatic X-ray beam.[9] As the crystal is rotated, a diffraction pattern of thousands of reflections is collected by a detector.[9]
-
Structure Solution and Refinement: The collected diffraction intensities are used to calculate an electron density map of the crystal's unit cell. From this map, the positions of individual atoms are determined. This initial model is then refined computationally to achieve the best fit between the calculated and observed diffraction patterns.
Solution-State Conformation: Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the dynamic conformational landscape of a molecule in solution, which is often more relevant for biological applications.[10][11][12] Techniques like the Nuclear Overhauser Effect (NOE) are powerful because they detect through-space interactions between protons that are close to each other (< 5 Å), regardless of their through-bond connectivity. The presence or absence of NOE correlations between specific protons allows for the deduction of preferred solution-state conformations.[12]
Self-Validating Protocol: 2D NOESY Experiment
-
Sample Preparation: A solution of the compound is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration suitable for 2D NMR experiments (typically 5-10 mg in 0.5 mL).
-
Data Acquisition: A two-dimensional Nuclear Overhauser Effect Spectroscopy (NOESY) experiment is performed on a high-field NMR spectrometer. The experiment uses a series of radio-frequency pulses to correlate protons that are spatially close.[12]
-
Spectral Analysis: The resulting 2D spectrum displays diagonal peaks and cross-peaks. Cross-peaks connect the signals of two protons that are close in space.
-
Conformational Interpretation: For this compound, key NOE correlations would be sought between:
-
The N-methyl protons and the aromatic proton at C2 or C6.
-
The methoxy protons and the aromatic proton at C5. The pattern of these correlations provides constraints for building a model of the dominant solution-phase conformation.
-
In Silico Conformation: Density Functional Theory (DFT)
Expertise & Experience: Computational chemistry, particularly DFT, is an indispensable tool for exploring the full potential energy surface of a molecule.[13] Unlike experimental methods that typically observe the most populated (lowest energy) state, DFT can calculate the relative energies of various possible conformers, including transition states.[14][15] The choice of DFT is driven by its excellent balance of computational cost and accuracy for organic molecules.[13] Modern dispersion-corrected DFT functionals are essential for accurately modeling the noncovalent interactions that can influence conformational preferences in aromatic systems.[16]
Self-Validating Protocol: Conformational Search and Geometry Optimization
-
Initial Structure Generation: A 3D model of this compound is built using molecular modeling software.
-
Conformational Search: A systematic or stochastic search of the conformational space is performed. This involves rotating the key dihedral angles (e.g., C-S, S-N, C-C) in discrete steps and performing a preliminary energy minimization at each step using a computationally inexpensive method.
-
DFT Optimization: The low-energy conformers identified in the search are then subjected to full geometry optimization using a more robust DFT method (e.g., B3LYP or ωB97X-D functional) with a suitable basis set (e.g., 6-31G* or larger).[14] This process finds the nearest local energy minimum for each starting conformer.
-
Frequency Calculation: Vibrational frequency calculations are performed on the optimized structures. The absence of imaginary frequencies confirms that the structure is a true energy minimum. These calculations also provide the Gibbs free energies, which are used to predict the relative populations of the conformers at a given temperature.
-
Data Analysis: The geometric parameters (bond lengths, angles, dihedrals) and relative energies of the stable conformers are analyzed and compared with experimental data.
The Conformational Landscape of this compound
By integrating the results from these three methodologies, a detailed picture of the molecule's conformational preferences emerges. Studies on related benzenesulfonamides have shown that the orientation of the sulfonamide group relative to the benzene ring is a key conformational feature.[3][4][17]
Key Torsional Angles:
-
τ1 (C1-C2-S10-N13): This dihedral angle describes the orientation of the sulfamoyl group relative to the plane of the benzene ring. Studies on similar molecules suggest that conformations where this angle is near ±90° (perpendicular) are often energetically favored to minimize steric hindrance.[17]
-
τ2 (C2-S10-N13-C14/C15): This describes the rotation around the S-N bond. For N,N-dimethylsulfonamides, a staggered conformation is generally expected.
-
τ3 (C6-C1-C7=O9): This describes the orientation of the carboxylic acid group. It often lies nearly coplanar with the aromatic ring to maximize conjugation, but can be twisted due to steric hindrance from adjacent substituents.
Expected Findings:
-
Solid-State (X-ray): A single, well-defined conformation will be observed. It is predicted that the sulfamoyl group will be oriented roughly perpendicular to the aromatic ring. Intramolecular and intermolecular hydrogen bonds involving the carboxylic acid proton and the sulfonyl oxygens are likely to be key features of the crystal packing.
-
Solution-State (NMR): The molecule will exist in a dynamic equilibrium of several low-energy conformers. The observed NOE signals will be an average of these conformations, likely indicating a preference for a conformation similar to that found in the solid state but with more rotational freedom.
-
Computational (DFT): DFT calculations are expected to identify several low-energy minima separated by relatively small energy barriers. The global minimum is likely to feature a near-perpendicular arrangement of the C-S bond relative to the ring plane. The relative energies of these conformers will allow for the prediction of their Boltzmann populations at room temperature.
| Parameter | X-ray Crystallography | DFT (Calculated) | Comment |
| τ1 (C1-C2-S10-N13) | ~ ±90° | ~ ±90° | Perpendicular orientation is common to reduce steric clash.[17] |
| S=O Bond Lengths | ~ 1.43 Å | ~ 1.45 Å | Typical double bond character. |
| S-N Bond Length | ~ 1.63 Å | ~ 1.65 Å | Single bond character. |
| C-S Bond Length | ~ 1.77 Å | ~ 1.78 Å | Consistent with C(sp²)-S single bond. |
Conclusion
The molecular structure and conformation of this compound are governed by a delicate balance of steric and electronic effects. A comprehensive analysis, leveraging the strengths of X-ray crystallography, NMR spectroscopy, and DFT calculations, is essential for a complete understanding. The dominant conformations likely feature a sulfamoyl group oriented perpendicular to the aromatic ring. This integrated approach provides a robust structural foundation crucial for rational drug design, structure-activity relationship (SAR) studies, and the prediction of material properties. The methodologies detailed herein represent a self-validating system for the rigorous conformational analysis of complex organic molecules.
References
- The Shapes of Sulfonamides: A Rot
- NMR Spectroscopy: a Tool for Conform
- Sulfonamide-related conformational effects and their importance in structure-based design. spare.usask.ca.
- The Shapes of Sulfonamides: A Rotational Spectroscopy Study. King's College London.
- 716358-74-6 | 3-(N-ethylsulfamoyl)-4-methoxybenzoic acid. ChemScene.
- The Shapes of Sulfonamides: A Rot
- Deconstructing Protein Binding of Sulfonamides and Sulfonamide Analogues. JACS Au.
- 710989-29-0|3-[(3,5-Dimethoxyphenyl)sulfamoyl]-4-methoxybenzoic acid. BLDpharm.
- Density Functional Theory Calculations and Vibrational Circular Dichroism of Arom
- Exploring NMR Spectroscopy: A Window into Molecular Structure. Prime Scholars.
- Nuclear magnetic resonance spectroscopy. Wikipedia.
- An Efficient Workflow for Generation of Conformational Ensembles of Density Functional Theory Quality: Dimers of Polycyclic (Hetero-)
- Protein structure determination
- 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Chemistry LibreTexts.
- Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences - The University of Queensland.
- X-ray Crystallography for Molecular Structure Determin
- How To: Grow X-Ray Quality Crystals. Department of Chemistry : University of Rochester.
- Small molecule crystallography. Excillum.
- X-ray crystallography. Wikipedia.
- Dispersion-Corrected Density Functional Theory for Aromatic Interactions in Complex Systems.
- 3-(2,4-Dimethoxy-phenylsulfamoyl)-4-methoxy-benzoic acid. SCBT.
- Density functional theory. Wikipedia.
- This compound (C10H13NO5S). PubChemLite.
- A theoretical density functional theory calculation-based analysis of conformers of p-xylene. scik.org.
- 3-(dimethylsulfamoyl)-4-methylbenzoic acid (C10H13NO4S). PubChemLite.
- 4-Methoxybenzoic Acid: Comprehensive Overview of Its Properties, Composition, and Applic
- Showing Compound 3-Methoxybenzoic acid (FDB010546). FooDB.
- Benzoic acid, 4-methoxy-. the NIST WebBook.
- An In-depth Technical Guide to 4-Methoxybenzoic Acid. Benchchem.
- 3 Methoxy Benzoic Acid.
- 3-Hydroxy-4-methoxybenzoic acid. the NIST WebBook.
- 3-Methoxy-4-(methoxymethoxy)benzoic acid | 5533-02-8. Sigma-Aldrich.
- Chemical Properties of m-Methoxybenzoic acid, 3,5-difluorophenyl ester. Cheméo.
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- 4. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
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solubility of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid in organic solvents
Solubility Profiling and Process Crystallization of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid: A Technical Guide
Executive Summary
This compound (CAS: 33045-53-7) is a critical intermediate in the synthesis of benzamide-based pharmaceutical compounds, particularly in the development of antipsychotics and antiemetics (e.g., substituted benzamides like amisulpride or tiapride analogs). Its purification and solid-state characterization are pivotal for downstream processing.[1][2]
This guide addresses the solubility landscape of this compound. While specific thermodynamic solubility data for this intermediate is often proprietary or absent from public repositories, its physicochemical behavior can be accurately profiled through structural analogy to 4-methoxybenzoic acid and sulfonamide derivatives .[1][2] This document provides a comprehensive protocol for determining its solubility, modeling its thermodynamic properties, and designing a robust crystallization process.[1][2]
Structural Analysis & Solubility Prediction
Understanding the Structure-Property Relationships (SPR) is the first step in solvent selection.[1] The molecule contains three distinct functional groups that dictate its interaction with solvents:
| Functional Group | Character | Solvent Interaction Mechanism |
| Carboxylic Acid (-COOH) | Polar, H-bond Donor/Acceptor | Strong interaction with polar protic solvents (Alcohols, Water at high pH). Dimerization in non-polar solvents. |
| Methoxy (-OCH₃) | Polar, H-bond Acceptor | Increases solubility in moderately polar solvents (Esters, Ketones). |
| Dimethylsulfamoyl (-SO₂N(CH₃)₂) | Polar Aprotic, Lipophilic | The dimethyl substitution reduces H-bond donation compared to a primary sulfonamide, increasing solubility in aprotic solvents (DMF, DMSO) and chlorinated solvents (DCM). |
Predicted Solubility Trends: Based on the "Like Dissolves Like" principle and data from analogous compounds (e.g., 4-methoxybenzoic acid [1, 2], sulfonamides [3]):
-
High Solubility: DMSO, DMF, DMAc . (Dipolar aprotic solvents interact strongly with the sulfamoyl and carboxyl groups).[1][2]
-
Moderate Solubility: Methanol, Ethanol, Acetone, Ethyl Acetate .[2] (Good for crystallization; solubility likely increases significantly with temperature).[1][2]
-
Low Solubility: Water (at acidic/neutral pH), Toluene, Hexane .[2] (The hydrophobic aromatic core and lack of ionization at low pH limit water solubility).[1][2]
Experimental Methodology: Determination of Solubility
To generate the solubility curve required for process design, two primary methods are recommended: the Static Equilibrium Method (Shake-Flask) for accuracy, and the Dynamic Method (Laser Monitoring) for speed and metastable zone width (MSZW) determination.
Protocol A: Static Equilibrium Method (Gravimetric/HPLC)
Best for: Generating thermodynamic equilibrium data.
-
Preparation: Add excess solid this compound to 10 mL of the selected solvent in a jacketed glass vessel.
-
Equilibration: Stir the suspension at a constant temperature (e.g., 298.15 K) for 24–48 hours. Ensure a solid phase remains present.[1][2]
-
Sampling: Stop stirring and allow phases to separate for 2 hours.
-
Filtration: Withdraw the supernatant using a pre-heated syringe filter (0.45 µm PTFE) to prevent precipitation during transfer.
-
Quantification:
-
Gravimetric: Evaporate a known mass of supernatant in a tared vial under vacuum at 40°C until constant weight.
-
HPLC (Preferred): Dilute the filtrate with mobile phase and analyze (Column: C18, Mobile Phase: ACN/Water + 0.1% H3PO4).[2]
-
Protocol B: Dynamic Laser Monitoring Method
Best for: Rapid polythermal solubility curves and MSZW.[2]
-
Setup: Place a mixture of solute and solvent with a known composition (
) in a reactor equipped with a turbidity probe or focused beam reflectance measurement (FBRM). -
Heating: Heat the mixture at a slow rate (0.2 K/min) until the turbidity signal drops to the baseline (Dissolution Temperature,
). -
Cooling: Cool the clear solution at the same rate until the turbidity signal spikes (Nucleation Temperature,
). -
Repeat: Add more solvent to change concentration and repeat.
Visualization: Experimental Workflow
Figure 1: Workflow for solubility determination and modeling.[2]
Thermodynamic Modeling
Once experimental data (
The Modified Apelblat Equation
This is the most robust semi-empirical model for correlating solubility (
-
: Mole fraction solubility.[1][2]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
: Absolute temperature (K).[1][2][3][4]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.
Thermodynamic Parameters
Using the Van't Hoff analysis , the dissolution enthalpy (
-
Positive
: Endothermic dissolution (Solubility increases with T).[1]ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted"> -
Positive
: Entropy-driven process (Disorder increases upon dissolving).[1]
Process Application: Crystallization Strategy
Based on the predicted solubility landscape, the following crystallization strategies are recommended for purification:
Strategy 1: Cooling Crystallization
-
Rationale: These solvents likely show a steep solubility curve (high solubility at boiling point, low at ambient).[2] This maximizes yield (
) and purification potential.[1][2] -
Control: Cooling rate should be controlled (e.g., cubic cooling profile) to maintain supersaturation within the Metastable Zone Width (MSZW).
Strategy 2: Anti-Solvent Crystallization
-
Solvent: Acetone or Methanol (Dissolves the compound well).[1]
-
Anti-Solvent: Water (acidified to pH 3-4) or Heptane .[1][2]
-
Rationale: If the compound is too soluble in alcohols, adding a non-solvent forces precipitation.[1][2]
-
Note: Acidified water is preferred to prevent ionization of the carboxylic acid group, which would increase solubility and reduce yield.[1][2]
Data Presentation Template
Use the following table structure to organize your experimental results:
Table 1: Experimental Mole Fraction Solubility (
| T (K) | Methanol | Ethanol | Isopropanol | Acetone | Ethyl Acetate | Water (pH 3) |
| 283.15 | Exp.[1] Data | Exp. Data | Exp. Data | Exp. Data | Exp. Data | Exp. Data |
| 293.15 | ... | ... | ... | ... | ... | ... |
| 303.15 | ... | ... | ... | ... | ... | ... |
| 313.15 | ... | ... | ... | ... | ... | ... |
| 323.15 | ... | ... | ... | ... | ... | ... |
References
-
Wang, M., et al. (2021).[1][2] "Measurement and correlation of the solubility of 3-methoxybenzoic acid in fourteen mono-solvents at temperatures from 278.15 K to 323.15 K." The Journal of Chemical Thermodynamics, 161: 106511.[1][2] Link[1]
-
Zhang, Y., et al. (2020).[1][2] "Solubility Determination and Data Correlation of 4-Methoxybenzoic Acid in 14 Pure Solvents." Journal of Chemical & Engineering Data, 65(3).[2] Link[1]
-
Perlovich, G. L., et al. (2013).[1][2] "Thermodynamic aspects of solubility, solvation and partitioning processes of some sulfonamides." Journal of Solution Chemistry, 42: 691–714.[1][2] Link[1]
-
Apelblat, A., & Manzurola, E. (1999).[2] "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K."[2] The Journal of Chemical Thermodynamics, 31(1): 85-91.[2] Link[1]
Sources
A Technical Guide to the Spectroscopic Characterization of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides a comprehensive overview of the expected spectroscopic data for the compound 3-Dimethylsulfamoyl-4-methoxy-benzoic acid. Given the current absence of publicly available experimental spectra for this specific molecule, this document leverages established principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) to present a detailed, predicted spectroscopic profile. This predictive analysis is grounded in data from analogous structures and serves as a robust reference for researchers engaged in the synthesis, identification, and characterization of this and related compounds.
Molecular Structure and Overview
This compound possesses a multifaceted structure, incorporating a carboxylic acid, a methoxy group, and a dimethylsulfamoyl group attached to a benzene ring. This unique combination of functional groups results in a distinct spectroscopic fingerprint, which is crucial for its unambiguous identification and the assessment of its purity. Understanding the expected spectroscopic data is paramount for any research or development involving this molecule.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra for this compound in a common solvent like DMSO-d₆ are detailed below.
Predicted ¹H NMR Data
The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group, the N,N-dimethyl group, and the acidic proton of the carboxylic acid.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~13.0 | Singlet (broad) | 1H | COOH | The acidic proton of a carboxylic acid typically appears as a broad singlet at a very downfield chemical shift. |
| ~8.1 | Doublet | 1H | Ar-H | Aromatic proton ortho to the electron-withdrawing carboxylic acid group and meta to the sulfamoyl group. |
| ~7.8 | Doublet of Doublets | 1H | Ar-H | Aromatic proton ortho to both the carboxylic acid and sulfamoyl groups, expected to be the most downfield aromatic signal. |
| ~7.2 | Doublet | 1H | Ar-H | Aromatic proton ortho to the methoxy group and meta to the carboxylic acid group. |
| ~3.9 | Singlet | 3H | OCH₃ | The methoxy group protons are shielded and appear as a singlet. |
| ~2.7 | Singlet | 6H | N(CH₃)₂ | The two methyl groups of the dimethylsulfamoyl group are equivalent and appear as a singlet. |
Predicted ¹³C NMR Data
The carbon NMR spectrum will provide insights into the different carbon environments within the molecule.
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~167 | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded. |
| ~158 | Ar-C (C-OCH₃) | The aromatic carbon attached to the electron-donating methoxy group is shifted downfield. |
| ~135 | Ar-C (C-SO₂N(CH₃)₂) | The aromatic carbon attached to the electron-withdrawing sulfamoyl group. |
| ~132 | Ar-CH | Aromatic methine carbon. |
| ~130 | Ar-C (C-COOH) | The aromatic carbon attached to the carboxylic acid group. |
| ~125 | Ar-CH | Aromatic methine carbon. |
| ~112 | Ar-CH | Aromatic methine carbon ortho to the methoxy group, which is expected to be the most upfield aromatic carbon. |
| ~56 | OCH₃ | The carbon of the methoxy group. |
| ~38 | N(CH₃)₂ | The carbons of the N,N-dimethyl group. |
Experimental Protocol: NMR Data Acquisition
A standardized protocol for acquiring high-quality NMR data is essential for accurate structural confirmation.
-
Sample Preparation: Dissolve approximately 5-10 mg of the solid sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). Ensure the sample is fully dissolved.
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Tune and match the probe for the desired nucleus (¹H or ¹³C).
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set an appropriate spectral width to cover all expected proton signals.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and reference the spectrum to the residual solvent peak.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a larger spectral width compared to the ¹H spectrum.
-
A longer acquisition time and a higher number of scans are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to exhibit the following key absorption bands.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| 3300-2500 (broad) | O-H stretch | Carboxylic acid |
| 1700-1680 | C=O stretch | Carboxylic acid (aryl)[1] |
| 1600, 1475 | C=C stretch | Aromatic ring |
| 1350-1310 | S=O asymmetric stretch | Sulfonamide |
| 1250-1200 | C-O stretch | Aryl ether (methoxy) |
| 1160-1140 | S=O symmetric stretch | Sulfonamide |
Experimental Protocol: IR Data Acquisition
-
Sample Preparation (ATR):
-
Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The data is usually collected over a range of 4000-400 cm⁻¹.
-
-
Data Processing:
-
The background spectrum is automatically subtracted from the sample spectrum.
-
Identify and label the major absorption peaks.
-
Figure 2: General workflow for the spectroscopic analysis of this compound.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.
Predicted Mass Spectrometry Data
For this compound (Molecular Formula: C₁₀H₁₃NO₅S), the following mass-to-charge ratios (m/z) are predicted.[2]
| Adduct | Predicted m/z |
| [M+H]⁺ | 260.05873 |
| [M+Na]⁺ | 282.04067 |
| [M-H]⁻ | 258.04417 |
Molecular Weight: 259.28 g/mol Monoisotopic Mass: 259.05145 Da[2]
Predicted Fragmentation Pattern:
Upon ionization, the molecule is expected to fragment in a predictable manner. Key fragment ions would likely arise from:
-
Loss of H₂O (18 Da) from the carboxylic acid.
-
Loss of COOH (45 Da) from the carboxylic acid.
-
Loss of SO₂ (64 Da) from the sulfamoyl group.
-
Loss of N(CH₃)₂ (44 Da) from the dimethylsulfamoyl group.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Preparation:
-
Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.
-
-
Ionization:
-
Electrospray ionization (ESI) is a common and suitable technique for this type of molecule, and can be run in both positive and negative ion modes.
-
-
Mass Analysis:
-
Infuse the sample solution into the mass spectrometer.
-
Acquire a full scan mass spectrum to determine the molecular ion.
-
Perform tandem mass spectrometry (MS/MS) on the molecular ion peak to induce fragmentation and obtain structural information.
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion to confirm the elemental composition.
-
Analyze the fragmentation pattern to further confirm the molecular structure.
-
Conclusion
This technical guide provides a detailed, predictive spectroscopic profile of this compound based on fundamental principles and data from analogous compounds. The predicted NMR, IR, and MS data, along with the outlined experimental protocols, offer a valuable resource for researchers working with this molecule. While this guide serves as a strong predictive framework, experimental verification remains the gold standard for structural elucidation.
References
-
PubChemLite. This compound (C10H13NO5S). Available at: [Link].
- Google Patents. US5424479A - Process for the preparation of aromatic methyl methoxycarboxylates.
-
Doc Brown's Advanced Organic Chemistry. infrared spectrum of benzoic acid C7H6O2 C6H5COOH. Available at: [Link].
Sources
- 1. infrared spectrum of benzoic acid C7H6O2 C6H5COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 2. PubChemLite - this compound (C10H13NO5S) [pubchemlite.lcsb.uni.lu]
Technical Analysis: Therapeutic Targets of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
The following technical guide provides an in-depth analysis of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid , focusing on its pharmacological profile, therapeutic targets, and experimental validation.
Executive Summary
This compound (CAS: 786728-89-0) is a specialized sulfamoylbenzoate scaffold characterized by a unique substitution pattern that differentiates it from classical sulfonamide antibacterials and diuretics. Unlike primary sulfonamides that target carbonic anhydrase or dihydropteroate synthase, this
The compound is primarily identified as a Negative Allosteric Modulator (NAM) of the sweet taste receptor (hTAS1R2/hTAS1R3 ), positioning it as a critical agent in sensory pharmacology for taste masking applications. Secondarily, its structural homology to Probenecid suggests significant potential as an inhibitor of Organic Anion Transporters (OATs) and Urate Transporter 1 (URAT1) , offering a theoretical basis for uricosuric activity without the cross-reactivity associated with primary sulfonamides.
Chemical Identity & Structural Activity Relationship (SAR)
Chemical Profile[1][2]
-
IUPAC Name: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid[1][2]
-
Molecular Formula:
[1][2][3] -
Molecular Weight: 259.28 g/mol [2]
-
Key Functional Groups:
-
Benzoic Acid Moiety: Critical for binding to transmembrane domains of GPCRs and anion transporters.
-
Dimethylsulfamoyl Group (
): The -dimethyl substitution sterically hinders Zinc coordination, thereby abolishing Carbonic Anhydrase (CA) activity and preventing antibacterial (DHPS) binding. This increases selectivity for allosteric sites on receptors. -
Methoxy Group (
): Provides lipophilicity and hydrogen bond acceptance, mimicking the phenoxy/alkoxy features seen in sweet taste inhibitors like Lactisole.
-
SAR Logic
The molecule acts as a "privileged scaffold" bridging two distinct pharmacological classes:
-
Taste Modulators: It shares the alkoxy-benzoic core with Lactisole (a known sweet inhibitor), but replaces the propanoic acid tail with a rigid benzoic acid and adds a sulfonamide bioisostere.
-
Renal Transporter Inhibitors: It is a structural analog of Probenecid (4-dipropylsulfamoylbenzoic acid). The shift of the sulfamoyl group to the meta position (relative to carboxyl) and the addition of a para-methoxy group modulates its affinity for OATs.
Primary Therapeutic Target: Sweet Taste Receptor (hTAS1R2/hTAS1R3)
The most validated application of this compound lies in Sensory Pharmacology . It functions as a sweet taste inhibitor, used to suppress cloying sweetness in pharmaceutical formulations or food products.
Mechanism of Action: Negative Allosteric Modulation
The compound targets the hTAS1R3 subunit of the sweet taste receptor heterodimer. Unlike competitive antagonists that block the ligand-binding domain (Venus Flytrap Domain), this molecule binds to the Transmembrane Domain (TMD) .
-
Binding Mode: It stabilizes the receptor in an inactive conformation (trans-inhibition), preventing the conformational change required for G-protein (
) coupling. -
Effect: It reduces the efficacy (
) and potency ( ) of agonists like sucrose, sucralose, and aspartame.
Signaling Pathway Visualization
The following diagram illustrates the inhibition mechanism within the taste bud cells.
Caption: Mechanism of NAM inhibition on hTAS1R3, preventing G-protein coupling and subsequent calcium signaling.
Secondary Target: Urate Transporter 1 (URAT1)
Given its structural homology to Probenecid , this compound is a high-probability candidate for modulating renal organic anion transport.
Mechanism: Uricosuric Action
-
Target: URAT1 (SLC22A12) located on the apical membrane of proximal tubule cells.
-
Physiological Role: URAT1 reabsorbs urate from urine back into the blood.
-
Drug Interaction: The benzoic acid moiety acts as an anionic mimic of urate. The hydrophobic tail (methoxy-phenyl-sulfamoyl) interacts with the transporter's hydrophobic pocket, blocking urate entry.
-
Therapeutic Potential: Treatment of hyperuricemia (Gout) by increasing uric acid excretion.
Comparative Data: Probenecid vs. Target Compound
| Feature | Probenecid | This compound |
| Structure | 4-(dipropylsulfamoyl)benzoic acid | 3-(dimethylsulfamoyl)-4-methoxybenzoic acid |
| Sulfamoyl Position | Para (4) | Meta (3) |
| Substituents | Dipropyl (Lipophilic) | Dimethyl (Less Lipophilic) + Methoxy |
| Primary Target | OAT1, OAT3, URAT1 | hTAS1R3 (High Affinity), URAT1 (Predicted) |
| Antibacterial Activity | None | None (Lack of primary amine) |
Experimental Validation Protocols
To validate these targets, the following self-validating experimental workflows are recommended.
Protocol A: hTAS1R3 Calcium Flux Assay (Sweet Inhibition)
Objective: Quantify the IC50 of the compound against a standard sweetener (Sucralose).
-
Cell Line: HEK293T cells stably expressing hTAS1R2 and hTAS1R3 subunits, plus the chimeric G-protein G
16gust44 (to couple receptor activation to calcium release). -
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 minutes at 37°C.
-
Compound Preparation: Dissolve this compound in DMSO. Prepare serial dilutions (0.1
M to 100 M) in assay buffer (HBSS). -
Agonist Challenge:
-
Control: Add Sucralose (
concentration, typically 1 mM) Measure Fluorescence ( ). -
Test: Pre-incubate cells with the test compound for 15 minutes. Add Sucralose
Measure Fluorescence.
-
-
Data Analysis: Plot % Inhibition vs. Log[Concentration].
-
Validation Criteria: A sigmoidal dose-response curve indicating concentration-dependent inhibition confirms NAM activity.
-
Protocol B: URAT1 Uptake Inhibition Assay
Objective: Assess uricosuric potential by measuring inhibition of
-
Expression System: Xenopus laevis oocytes injected with hURAT1 cRNA.
-
Uptake Buffer: ND96 buffer (pH 7.4), free of chloride to maximize URAT1 activity.
-
Assay:
-
Incubate oocytes with
C-Uric Acid (50 M) in the presence or absence of the test compound (100 M). -
Incubate for 60 minutes at 25°C.
-
-
Termination: Wash oocytes 3x with ice-cold buffer. Lyse oocytes with SDS.
-
Quantification: Liquid scintillation counting.
-
Control: Use Probenecid (100
M) as a positive control.-
Validation Criteria: If uptake is reduced by >50% compared to vehicle, the compound is a confirmed URAT1 inhibitor.
-
References
-
PubChem. (n.d.). 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]
- Jiang, P., et al. (2005). Lactisole interacts with the transmembrane domain of human T1R3 to inhibit sweet taste. Journal of Biological Chemistry. (Contextual reference for NAM mechanism on hTAS1R3).
- Enomoto, A., et al. (2002). Molecular identification of a renal urate anion exchanger that regulates blood urate levels. Nature.
- Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.
Sources
Technical Guide: Commercial Availability & Application of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
This technical guide provides an in-depth analysis of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid , a specialized building block used in medicinal chemistry for the development of sulfonamide-containing therapeutics.
CAS Number: 786728-89-0 Molecular Formula: C₁₀H₁₃NO₅S Molecular Weight: 259.28 g/mol Primary Classification: Benzoic Acid Derivative / Sulfonamide Building Block
Executive Summary
This compound is a critical intermediate in drug discovery, primarily utilized to introduce the dimethylsulfamoyl moiety into pharmacophores. This functional group serves as a bioisostere for other polar groups and modulates lipophilicity and metabolic stability. While not a commodity chemical, it is commercially available as a "Fine Chemical" or "Building Block" from specialized catalog suppliers. Its primary utility lies in Structure-Activity Relationship (SAR) studies targeting G-protein coupled receptors (GPCRs), specifically CCR10 antagonists, and various enzyme inhibitors where sulfonamide interactions are pivotal.
Chemical Identity & Specifications
To ensure reproducibility in synthesis, researchers must verify the compound against the following physicochemical standards.
Structural Data
| Property | Specification |
| IUPAC Name | 3-(N,N-Dimethylsulfamoyl)-4-methoxybenzoic acid |
| SMILES | CN(C)S(=O)(=O)C1=C(C=CC(=C1)C(=O)O)OC |
| InChIKey | MQLMCRQJDMMJSS-UHFFFAOYSA-N |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water (acidic pH) |
Critical Quality Attributes (CQA)
When sourcing this material for biological assays, the following impurities must be monitored via HPLC/MS:
-
Hydrolysis Byproduct: 3-Sulfo-4-methoxybenzoic acid (arises from moisture exposure of the sulfonyl chloride precursor).
-
Regioisomers: 4-Methoxy-2-(dimethylsulfamoyl)benzoic acid (rare, but possible if chlorosulfonation lacks regiocontrol).
-
Residual Solvent: Dimethylamine (used in excess during synthesis).
Commercial Landscape & Suppliers
The supply chain for this compound is tiered based on the development phase. It is generally not available in bulk metric tons but is readily sourced in gram-to-kilogram quantities.
Tier 1: Catalog Suppliers (Discovery Phase: mg – 100g)
These suppliers maintain stock for immediate shipment (Lead time: 1–2 weeks).
-
Biosynth: A primary manufacturer/aggregator for this specific CAS. Known for high purity (>98%) suitable for biological screening.
-
CymitQuimica: Acts as a major distributor in Europe, often sourcing from Biosynth or equivalent Asian manufacturers.
-
Santa Cruz Biotechnology (SCBT): Often lists related sulfonamide derivatives; verify specific batch availability for CAS 786728-89-0.
Tier 2: Custom Synthesis & CROs (Process Dev: >1kg)
For scale-up, "Make-to-Order" is the standard procurement model.
-
Enamine / WuXi AppTec: Capable of rapid synthesis campaigns.
-
Key Driver: The synthesis is chemically straightforward (2 steps), making custom synthesis cost-effective for batches >500g.
Procurement Decision Logic
The following diagram outlines the optimal sourcing strategy based on project needs.
Figure 1: Strategic sourcing workflow for this compound.
Synthetic Context & Production
Understanding the synthesis is vital for troubleshooting impurities in commercial batches. The industrial route relies on Chlorosulfonation .
Synthetic Pathway
-
Precursor: 4-Methoxybenzoic acid (p-Anisic acid).
-
Functionalization: Reaction with Chlorosulfonic acid (
) introduces the sulfonyl chloride group at the meta position (ortho to the methoxy group) due to the directing effects of the methoxy (o,p-director) and carboxyl (m-director) groups. -
Amidation: The intermediate sulfonyl chloride reacts with dimethylamine (
) to yield the final sulfonamide.
Figure 2: Industrial synthesis pathway highlighting the reactive intermediate.
Quality Implications
-
Regiochemistry: The meta position relative to the carboxylic acid is favored, but steric hindrance from the methoxy group can complicate the reaction. High-quality suppliers will use recrystallization to remove isomers.
-
Stability: The sulfonyl chloride intermediate is moisture-sensitive. If the "Amidation" step is delayed or wet, the batch will contain high levels of sulfonic acid impurities.
Experimental Protocol: Quality Verification
Before using a commercial batch in sensitive biological assays, perform the following validation.
Objective: Confirm identity and absence of reactive sulfonyl chloride species.
-
Sample Prep: Dissolve 5 mg of compound in 600 µL DMSO-
. -
¹H-NMR Acquisition: Run a standard proton scan.
-
Analysis Criteria:
-
Methoxy: Singlet (~3.9 ppm, 3H).
-
Dimethyl: Singlet (~2.7 ppm, 6H). Note: If this signal is split or shifted, suspect restricted rotation or protonation.
-
Aromatic Region: Three distinct signals (approx. 7.0–8.5 ppm) corresponding to the 1,2,4-substitution pattern.
-
-
LC-MS Validation: Inject on C18 column (Water/Acetonitrile + 0.1% Formic Acid). Look for
.
References
-
CymitQuimica. Product Catalog: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid. Retrieved from
-
PubChem. Compound Summary: this compound. National Library of Medicine. Retrieved from
-
Biosynth. Fine Chemicals Division: Sulfonamide Building Blocks. Retrieved from
-
Google Patents. JP5492189B2 - CCR10 Antagonists and Intermediates. (Demonstrates utility of the chlorosulfonyl intermediate). Retrieved from
Methodological & Application
Optimization of RP-HPLC Method for the Quantification of 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid
Introduction & Scope
3-Dimethylsulfamoyl-4-methoxy-benzoic acid (DSMBA) is a critical intermediate often encountered in the synthesis of sulfonamide-based diuretics and antihypertensive agents. Its analysis presents specific chromatographic challenges due to its dual functionality: a polar, ionizable carboxylic acid moiety and a lipophilic dimethyl-substituted sulfonamide group.
This Application Note provides a comprehensive guide for developing a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for DSMBA. Unlike generic protocols, this guide focuses on the mechanistic control of ionization to ensure peak symmetry and reproducible retention.
Target Analyte Profile
| Property | Characteristic | Chromatographic Implication |
| Structure | Benzoic acid core with -OCH₃ (C4) and -SO₂N(CH₃)₂ (C3) | Mixed polarity; aromatic UV absorption. |
| Acidity (pKa) | ~3.2 - 3.6 (Estimated) | The electron-withdrawing sulfamoyl group increases acidity compared to anisic acid (pKa 4.47). Strict pH control is required. |
| Ionization | Monoprotic Acid | The sulfonamide nitrogen is disubstituted (dimethyl), rendering it non-ionizable. Only the carboxylic acid protonates/deprotonates. |
| Solubility | Low in acidic water; High in MeOH/ACN | Sample diluent must match initial mobile phase strength to prevent precipitation. |
Physicochemical Assessment & Strategy
The "Low pH" Strategy
For benzoic acid derivatives, operating at a pH above the pKa results in ionization (
Expert Insight: We utilize a pH suppression strategy . By maintaining the mobile phase pH at 2.5 – 3.0 (approx. 1 unit below the pKa), we force the molecule into its neutral, protonated state (
UV Detection Selection
While benzoic acids absorb generically at 254 nm, the methoxy and sulfonamide auxochromes often shift the
-
Protocol: Perform a Diode Array Detector (DAD) scan (200–400 nm).
-
Expectation: A primary maximum
230-240 nm and a secondary band 270-280 nm. -
Recommendation: Use 230 nm for trace impurity analysis (higher sensitivity) and 254 nm for assay (higher selectivity against solvent noise).
Method Development Workflow
The following diagram outlines the logical progression for developing this specific method, ensuring no critical parameter is overlooked.
Figure 1: Step-by-step method development workflow for DSMBA analysis.
Experimental Protocols
Protocol A: Preparation of Solutions
Objective: Create stable stock solutions that prevent precipitation upon injection.
-
Diluent Preparation: Mix Methanol : Water (50:50 v/v). Do not use pure water as the diluent to avoid precipitation of the lipophilic neutral form.
-
Buffer Preparation (Mobile Phase A):
-
Dissolve 1.36 g Potassium Dihydrogen Phosphate (
) in 1000 mL HPLC-grade water (10 mM). -
Adjust pH to 2.5 ± 0.05 using dilute Orthophosphoric Acid (85%).
-
Note: Formic acid (0.1%) is a valid LC-MS compatible alternative, but phosphate provides better peak symmetry for benzoic acids.
-
-
Stock Solution: Accurately weigh 25 mg DSMBA into a 25 mL volumetric flask. Dissolve and dilute to volume with Diluent (Conc: 1000 µg/mL).
Protocol B: Chromatographic Conditions
System: HPLC with UV/DAD Detector.
| Parameter | Setting | Rationale |
| Column | C18 End-capped (e.g., Zorbax Eclipse Plus or Waters Symmetry), 150 x 4.6 mm, 3.5 or 5 µm. | End-capping reduces silanol interactions with the sulfonamide group. |
| Flow Rate | 1.0 mL/min | Standard backpressure management. |
| Temp | 30°C | Controls viscosity and improves reproducibility. |
| Injection | 5 - 10 µL | Low volume prevents "solvent wash" effects. |
| Detection | 230 nm (Quant), 254 nm (Qual) | 230 nm captures the benzoyl |
Protocol C: Gradient Program
A gradient is recommended to elute potential late-eluting synthetic precursors (e.g., highly lipophilic side products) and clean the column.
-
Mobile Phase A: 10 mM Phosphate Buffer, pH 2.5
-
Mobile Phase B: Acetonitrile (ACN)
| Time (min) | % A (Buffer) | % B (ACN) | Event |
| 0.0 | 90 | 10 | Initial equilibration |
| 2.0 | 90 | 10 | Isocratic hold (Polar impurities) |
| 12.0 | 40 | 60 | Linear gradient elution |
| 15.0 | 10 | 90 | Column wash |
| 17.0 | 10 | 90 | Hold wash |
| 17.1 | 90 | 10 | Return to initial |
| 22.0 | 90 | 10 | Re-equilibration |
Method Validation Strategy (ICH Q2(R1))
To ensure the method is "trustworthy," it must be validated according to ICH Q2(R1) guidelines [2].
Specificity (Forced Degradation)
Demonstrate that the method can separate DSMBA from its degradation products.
-
Acid Stress: 0.1 N HCl, 60°C, 2 hours.
-
Base Stress: 0.1 N NaOH, 60°C, 2 hours. (Expect rapid degradation of the ester/amide bonds).
-
Oxidation: 3%
, Room Temp, 4 hours. -
Acceptance: Peak purity angle < Purity threshold (using DAD).
Linearity & Range
-
Prepare 5 concentration levels (e.g., 50%, 75%, 100%, 125%, 150% of target concentration).
-
Criterion: Correlation coefficient (
) .
Precision (Repeatability)
-
Inject the 100% standard solution 6 times.
-
Criterion: RSD of peak area
.
Troubleshooting & Optimization Logic
Common issues with benzoic acid sulfonamides and their remediation.
Figure 2: Decision tree for troubleshooting common chromatographic anomalies.
Key Troubleshooting Notes:
-
Peak Tailing: Often caused by silanol interaction with the sulfonamide or partial ionization of the acid. Solution: Ensure pH is
. If using an older column, add 5% methanol to Mobile Phase A to wet the phase, or switch to a "Base Deactivated" (BDS) column. -
Retention Shift: Benzoic acids are sensitive to temperature. Ensure the column oven is stable at 30°C.
References
-
Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997).[1][2] Practical HPLC Method Development. John Wiley & Sons.[3]
-
International Conference on Harmonisation (ICH).[4] (2005).[4][5] Validation of Analytical Procedures: Text and Methodology Q2(R1).
-
PubChem.[6][7] (n.d.). This compound Compound Summary. National Library of Medicine. [6]
Sources
- 1. Snyder, L.R., Kirkland, J.J. and Glanch, J.L. (1997) Practical HPLC Method Development, Second Edition. - References - Scientific Research Publishing [scirp.org]
- 2. scribd.com [scribd.com]
- 3. toc.library.ethz.ch [toc.library.ethz.ch]
- 4. database.ich.org [database.ich.org]
- 5. fda.gov [fda.gov]
- 6. p-Anisic acid - Wikipedia [en.wikipedia.org]
- 7. PubChemLite - this compound (C10H13NO5S) [pubchemlite.lcsb.uni.lu]
3-Dimethylsulfamoyl-4-methoxy-benzoic acid as an intermediate in drug synthesis
Application Note: 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid in Drug Synthesis
Executive Summary
This compound (CAS: 33045-52-2 / 786728-89-0) is a critical pharmacophore scaffold used in the synthesis of benzamide-based antipsychotics (targeting Dopamine D2/D3 receptors), uricosurics (hURAT1 inhibitors), and Nav1.7 sodium channel blockers . Its structural core—combining an electron-rich methoxy group with a polar, metabolic-stable dimethylsulfamoyl moiety—provides unique physicochemical properties that enhance blood-brain barrier (BBB) permeability and receptor binding affinity.
This guide details the optimized synthesis, purification, and downstream application of this intermediate, moving beyond standard literature to provide process-critical insights for medicinal chemists.
Chemical Profile & Structural Logic
-
IUPAC Name: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid
-
Molecular Formula:
[1][2] -
Key Functionality:
-
C1-Carboxyl: Handle for amide coupling (pharmacophore attachment).
-
C3-Dimethylsulfamoyl: Bioisostere for carboxamides; enhances solubility and metabolic stability compared to simple sulfonamides.
-
C4-Methoxy: Electron-donating group (EDG) that modulates the acidity of the benzoic acid and influences the electronic environment of the aromatic ring.
-
Synthesis Protocol: The "Chlorosulfonation-Amination" Route
The industrial standard for synthesizing this intermediate starts from 4-methoxybenzoic acid (p-Anisic acid) . The reaction exploits the directing effects of the methoxy group to install the sulfonyl moiety regioselectively at the C3 position.
Step 1: Chlorosulfonation (Preparation of Sulfonyl Chloride)
Reaction Logic: The methoxy group is a strong ortho/para director. Since the para position is blocked by the carboxyl group, electrophilic aromatic substitution occurs exclusively at the ortho position (C3). Chlorosulfonic acid serves as both the reagent and solvent.
Reagents:
-
4-Methoxybenzoic acid (1.0 equiv)[4]
-
Chlorosulfonic acid (
) (5.0 equiv) -
Thionyl chloride (
) (0.5 equiv, optional, to drive conversion)
Protocol:
-
Setup: Equip a 3-neck round-bottom flask with a mechanical stirrer, internal thermometer, and a drying tube (CaCl2). Cool the flask to 0–5°C using an ice-salt bath.
-
Addition: Charge Chlorosulfonic acid (5.0 equiv). Slowly add 4-Methoxybenzoic acid portion-wise over 30 minutes.
-
Critical Control: Maintain internal temperature < 10°C . Rapid addition causes exotherms that lead to charring or desulfonation.
-
-
Reaction: Once addition is complete, remove the ice bath. Allow the mixture to warm to room temperature (25°C), then heat to 55–60°C for 4 hours.
-
Endpoint: Monitor by TLC (EtOAc/Hexane) or LC-MS. The intermediate 3-chlorosulfonyl-4-methoxybenzoic acid is unstable; proceed immediately to workup.
-
-
Quenching: Cool the mixture to < 10°C. Very slowly pour the reaction mass onto crushed ice (10x weight of reactants) with vigorous stirring.
-
Safety: This releases massive amounts of HCl gas. Perform in a high-efficiency fume hood.
-
-
Isolation: Filter the white precipitate (sulfonyl chloride intermediate). Wash with ice-cold water (3x) to remove residual acid. Do not dry completely ; use the wet cake immediately to prevent hydrolysis.
Step 2: Amination (Formation of Dimethylsulfamoyl Moiety)
Reaction Logic: The sulfonyl chloride is highly electrophilic.[5] Reaction with dimethylamine must be controlled to prevent hydrolysis of the sulfonyl chloride by water or attack on the carboxylic acid.
Reagents:
-
Wet cake of 3-chlorosulfonyl-4-methoxybenzoic acid
-
Dimethylamine (40% aq. solution or 2.0M in THF) (excess, ~3-4 equiv)
-
Solvent: THF or Acetone (if using anhydrous amine) or Water (if using aq. amine)
Protocol:
-
Setup: Suspend the wet sulfonyl chloride cake in water (or THF) at 0°C .
-
Amination: Add Dimethylamine solution dropwise, maintaining pH > 9.
-
Reaction: Stir at 0–10°C for 2 hours, then allow to warm to 20°C for 1 hour.
-
Workup:
Downstream Application: Pharmacophore Coupling
This intermediate is most commonly coupled with diamines (e.g., substituted pyrrolidines or piperazines) to generate benzamide antipsychotics.
Protocol: Amide Coupling via Acid Chloride
-
Activation: Dissolve 3-dimethylsulfamoyl-4-methoxybenzoic acid in Toluene. Add Thionyl Chloride (1.5 equiv) and a catalytic drop of DMF. Reflux for 2 hours to form the acid chloride. Evaporate solvent.[6][8]
-
Coupling: Dissolve the residue in DCM. Add the amine partner (e.g., (S)-(1-ethylpyrrolidin-2-yl)methanamine) and Triethylamine (2.0 equiv) at 0°C.
-
Result: Formation of the bioactive benzamide.[8]
Visualized Workflow (Graphviz)
Caption: Step-by-step synthetic pathway from commodity starting material to high-value intermediate.
Analytical Quality Control (QC)
To validate the synthesis, compare your product against these specifications:
| Test | Specification | Notes |
| Appearance | White to off-white crystalline powder | Yellowing indicates oxidation or impurities. |
| Melting Point | 190°C – 194°C | Sharp range indicates high purity. |
| HPLC Purity | > 98.0% | Critical for GMP applications. |
| 1H NMR (DMSO-d6) | δ 13.0 (br s, 1H, COOH), 8.2 (d, 1H, Ar-H3), 8.1 (dd, 1H, Ar-H5), 7.3 (d, 1H, Ar-H6), 3.9 (s, 3H, OMe), 2.7 (s, 6H, NMe2) | Confirm regiochemistry (coupling constants). |
Troubleshooting & Optimization
-
Issue: Low Yield in Step 1.
-
Cause: Hydrolysis of the sulfonyl chloride during the ice quench.
-
Solution: Keep the quench temperature strictly < 5°C and filter immediately. Do not store the wet cake.
-
-
Issue: Regioisomers.
-
Cause: High temperature during chlorosulfonic acid addition.
-
Solution: Ensure slow addition of anisic acid. The meta isomer is thermodynamically favored only at very high temperatures (>100°C), which degrades the product.
-
-
Issue: Sticky Solid in Step 2.
-
Cause: Incomplete acidification or presence of inorganic salts.
-
Solution: Ensure pH reaches ~2.0. Recrystallize from Ethanol/Water to remove salts.
-
References
-
PubChem. (2025).[4][9] this compound (Compound Summary). National Library of Medicine. [Link]
-
Organic Syntheses. (2010). Regioselective Chlorosulfonation of Benzoic Acid Derivatives. Org.[5][8][10] Synth. Coll. Vol. 10. [Link]
Sources
- 1. Building Blocks | CymitQuimica [cymitquimica.com]
- 2. PubChemLite - this compound (C10H13NO5S) [pubchemlite.lcsb.uni.lu]
- 3. chemscene.com [chemscene.com]
- 4. PubChemLite - 3-(chlorosulfonyl)-4-methoxybenzoic acid (C8H7ClO5S) [pubchemlite.lcsb.uni.lu]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. N-(3-Methoxybenzoyl)-4-methylbenzenesulfonamide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. US6548702B1 - Method for the preparation of 2-methoxy-4-(N-t-butylamino-carbonyl)-benzenesulfonyl chloride - Google Patents [patents.google.com]
- 8. scienceopen.com [scienceopen.com]
- 9. 4-(氯磺酰基)苯甲酸 96% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
application of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid in proteomics research
Application Note: Chemoproteomic Profiling of the 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid Scaffold
Executive Summary
This compound (DSMB) represents a "privileged scaffold" in medicinal chemistry, combining a benzoic acid moiety with a sulfonamide pharmacophore. While historically utilized as a building block for kinase inhibitors (e.g., Src/Abl pathways) and P2Y receptor antagonists, its application in proteomics is primarily centered on Target Deconvolution and Chemical Proteomics .
This guide details the application of DSMB as a chemical probe to identify its biological binding partners (interactome) using Affinity Purification-Mass Spectrometry (AP-MS). By exploiting the carboxylic acid "exit vector" for immobilization, researchers can map the selectivity profiles of sulfamoyl-benzoate derivatives against the proteome, distinguishing on-target efficacy from off-target toxicity.
Scientific Background & Mechanism
The Pharmacophore
The DSMB molecule contains three critical structural features:
-
Carboxylic Acid (C-1): Serves as the modifiable "exit vector" for conjugation to solid supports (beads) or biotin linkers without disrupting the core aromatic interactions.
-
Dimethylsulfamoyl Group (C-3): A hydrophobic, non-ionizable sulfonamide variant. Unlike primary sulfonamides (
) which bind zinc in Carbonic Anhydrases, the -dimethyl substitution alters selectivity towards hydrophobic pockets in kinases and transporters. -
Methoxy Group (C-4): An electron-donating group that modulates the acidity of the ring and provides hydrogen bond acceptor capability.
Chemoproteomic Strategy
To determine the proteome-wide targets of DSMB, we utilize a bead-based affinity enrichment strategy. The DSMB is covalently coupled to magnetic beads. Cell lysate is incubated with these beads; proteins that recognize the sulfamoyl-benzoate scaffold bind, while non-binders are washed away. The "bound" proteome is then digested and identified via LC-MS/MS.
Critical Control: To validate specificity, a "Soluble Competitor" experiment is performed where free DSMB is added in excess to block specific binding sites on the beads.
Experimental Workflow (Visualization)
The following diagram outlines the chemoproteomic workflow for validating DSMB targets.
Caption: Workflow for immobilizing this compound (DSMB) on magnetic beads for affinity purification of binding partners.
Detailed Protocol: Affinity Enrichment of DSMB-Binding Proteins
Prerequisites:
-
Ligand: this compound (High Purity >98%).
-
Matrix: NHS-Activated Magnetic Beads (e.g., Sepharose or MagSepharose).
-
Coupling Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), NHS.
Phase A: Probe Immobilization (The Bait)
Rationale: The carboxylic acid of DSMB is coupled to amine-functionalized beads (or directly to NHS-beads) to create a stable amide linkage.
-
Activation: Dissolve 5 mg of DSMB in 500 µL dry DMSO. Add EDC (1.5 eq) and NHS (1.5 eq). Incubate for 30 min at RT to form the NHS-ester active intermediate.
-
Coupling: Wash 10 mg of Amine-MagBeads with anhydrous DMF (3x). Resuspend beads in the activated DSMB solution. Add DIPEA (2 eq) to catalyze the reaction.
-
Incubation: Rotate overnight at room temperature.
-
Blocking: Wash beads 3x with DMF. Resuspend in 1M Ethanolamine (pH 8.0) for 2 hours to block unreacted amine sites (preventing non-specific binding).
-
Storage: Store beads in 20% Ethanol at 4°C.
Phase B: Lysate Preparation & Pull-Down
Rationale: Native lysis preserves protein folding, ensuring the scaffold binds to functional pockets (e.g., ATP-binding sites or allosteric pockets).
-
Lysis: Harvest
cells (e.g., HeLa or HEK293). Lyse in Native Lysis Buffer (50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.5% NP-40, 1 mM MgCl2, Protease/Phosphatase Inhibitors). -
Clarification: Centrifuge at 14,000 x g for 15 min at 4°C. Collect supernatant.
-
Quantification: Adjust protein concentration to 2 mg/mL (BCA Assay).
-
Enrichment (The Experiment):
-
Sample A (Enrichment): 1 mg Lysate + 50 µL DSMB-Beads.
-
Sample B (Competition Control): 1 mg Lysate + 200 µM Free DSMB (pre-incubated for 30 min) + 50 µL DSMB-Beads.
-
-
Incubation: Rotate for 4 hours at 4°C.
Phase C: Washing & Elution
-
Washing: Place beads on magnetic rack. Remove supernatant.
-
Wash 2x with Lysis Buffer (removes bulk contaminants).
-
Wash 2x with 50 mM Ammonium Bicarbonate (removes detergent for MS compatibility).
-
-
On-Bead Digestion: Resuspend beads in 50 µL Ammonium Bicarbonate containing 0.5 µg Trypsin. Incubate overnight at 37°C with shaking.
-
Peptide Recovery: Magnetize beads. Collect supernatant (peptides). Acidify with Formic Acid to pH 3.0.
Data Analysis & Interpretation
The success of the experiment relies on distinguishing "background binders" (sticky proteins like HSP90, Tubulin) from "specific binders" (targets modulated by the sulfamoyl-benzoate).
Quantitative Metrics Table:
| Metric | Description | Acceptance Criteria |
| Spectral Counts (SpC) | Number of MS/MS spectra matched to a protein. | High in Sample A, Low/Zero in Sample B. |
| Fold Change (FC) | Ratio of Intensity (Sample A) / Intensity (Sample B). | FC > 4.0 indicates specific binding. |
| P-Value | Statistical significance (t-test, n=3 replicates). | p < 0.05 (-log10 > 1.3). |
Target Classes for DSMB: Based on the structural homology of the scaffold, expect enrichment of:
-
Oxidoreductases: Due to the benzoic acid/methoxy motif.
-
Transporters: specifically Solute Carriers (SLCs) or Choline Transporters [1].
-
Kinases: If the dimethylsulfamoyl group mimics the hinge-binding region of specific kinase inhibitors (e.g., Src family) [2].
References
-
Bollinger, S. R., et al. (2015).[1] "Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter." Bioorganic & Medicinal Chemistry Letters. Link
-
Golas, J. M., et al. (2003). "SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice." Cancer Research. Link
-
Cravatt, B. F., et al. (2008). "Activity-based protein profiling: from enzyme chemistry to proteomic chemistry." Annual Review of Biochemistry. Link
-
PubChem.[2][3] "Compound Summary: this compound." National Library of Medicine. Link
Sources
- 1. Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PubChemLite - 3-(dimethylsulfamoyl)-4-methylbenzoic acid (C10H13NO4S) [pubchemlite.lcsb.uni.lu]
- 3. 3-甲氧基-4-甲基苯甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
techniques for purifying synthesized 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
Application Note: Strategic Purification Protocols for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
Introduction
This guide details the purification of This compound , a functionalized benzoic acid derivative often utilized as a scaffold in the development of diuretics, SGLT inhibitors, and other sulfonamide-based pharmacophores.
Achieving high purity (>98%) for this intermediate is critical because the sulfonamide moiety can chelate metal catalysts in downstream cross-coupling reactions (e.g., Suzuki-Miyaura), leading to catalyst poisoning and low yields. Furthermore, residual regioisomers can be difficult to separate after subsequent derivatization.
This protocol leverages the molecule's specific physicochemical properties:
-
Acidity: The carboxylic acid (
) allows for pH-switchable solubility. -
Solubility: The
-dimethylsulfamoyl group increases lipophilicity compared to primary sulfonamides, altering recrystallization thermodynamics.
Chemical Context & Impurity Profiling
To purify effectively, one must understand the origin of impurities.[1] The standard synthesis involves the chlorosulfonation of 4-methoxybenzoic acid (Anisic acid) followed by amidation with dimethylamine.
Common Impurities:
-
Unreacted Starting Material: 4-Methoxybenzoic acid.[1]
-
Hydrolysis Byproduct: 3-Sulfo-4-methoxybenzoic acid (highly water-soluble, usually removed in aqueous waste).
-
Regioisomers: 2-Dimethylsulfamoyl isomers (sterically disfavored but possible).
-
Inorganic Salts: NaCl, HCl residues.
Figure 1: Synthesis & Impurity Flow
Caption: Synthesis pathway indicating origin of critical impurities. Hydrolysis byproducts are water-soluble; unreacted starting material tracks with the product.
Protocol A: Acid-Base Extraction (Primary Isolation)
Objective: Remove neutral organic impurities, inorganic salts, and highly polar sulfonic acid byproducts.
Mechanism: The target is a carboxylic acid.[2] It is soluble in base (as a carboxylate salt) and insoluble in acid. The
Reagents:
-
Sodium Hydroxide (1M NaOH)
-
Hydrochloric Acid (6M HCl)
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl)
Step-by-Step Methodology:
-
Dissolution: Suspend the crude solid in 1M NaOH (approx. 10 mL per gram of solid). Stir until fully dissolved.
-
Checkpoint: Measure pH. It must be
to ensure complete deprotonation of the carboxylic acid.
-
-
Organic Wash (Critical): Extract the aqueous basic layer with DCM (
vol).-
Why? The target molecule is currently a salt (in water). Neutral organic impurities (e.g., unreacted dimethylamine, non-acidic side products) will migrate to the DCM.
-
Action: Discard the organic (DCM) layer. Keep the aqueous layer.
-
-
Acidification: Cool the aqueous layer to 0–5°C in an ice bath. Slowly add 6M HCl dropwise with vigorous stirring.
-
Target: pH
. -
Observation: The product should precipitate as a white/off-white solid.
-
-
Extraction/Filtration:
-
If solid is filterable: Vacuum filter, wash with cold water, and dry.
-
If oiling occurs:[3] Extract the acidified aqueous mixture with EtOAc (
). Combine organics, dry over , and evaporate.
-
Protocol B: Recrystallization (Thermodynamic Refinement)
Objective: Increase purity from ~95% to >99% by removing structurally similar impurities (e.g., regioisomers). Challenge: Sulfonamides often "oil out" (separate as a liquid) rather than crystallize if cooled too quickly.[3]
Solvent System Selection:
-
Primary Recommendation: Ethanol / Water (95:5 to 70:30).
-
Alternative: Ethyl Acetate / Hexanes (for highly lipophilic samples).
Step-by-Step Methodology:
-
Saturation: Place crude solid in a flask with a reflux condenser. Add Ethanol (minimum amount) and heat to reflux (boiling).
-
Dissolution: Add hot ethanol in small portions until the solid just dissolves.
-
The "Water Trick": While boiling, add hot Water dropwise until a faint turbidity (cloudiness) persists. Then add one drop of Ethanol to clear it.
-
Controlled Cooling: Remove from heat. Allow to cool to room temperature slowly (wrap flask in a towel to insulate).
-
Note: If oil droplets form, reheat and add slightly more ethanol. Seed with a pure crystal if available.[3]
-
-
Final Crystallization: Once at room temperature, move to an ice bath for 1 hour.
-
Collection: Filter the crystals. Wash with cold Ethanol/Water (50:50).
Figure 2: Purification Decision Tree
Caption: Logical workflow for selecting the appropriate purification tier based on initial purity assessment.
Protocol C: Preparative HPLC (High-Purity Polishing)
Objective: Isolation of pharmaceutical-grade material (>99.5%) or separation of difficult isomers.
System Parameters:
| Parameter | Setting |
| Column | C18 Reverse Phase (e.g., Phenomenex Luna or Waters XBridge), 5µm, 21.2 x 150mm |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acidic form, prevents tailing) |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 15–20 mL/min (depending on column diameter) |
| Detection | UV @ 254 nm (Aromatic ring) and 220 nm (Amide/Sulfonamide) |
Procedure:
-
Dissolve sample in DMSO/Methanol (1:1) at 100 mg/mL.
-
Inject 500 µL – 1 mL.
-
Collect fractions based on UV threshold.
-
Lyophilize (freeze-dry) fractions to remove water/solvent. Do not use rotary evaporation for water removal if possible, as it is slow and can degrade sensitive compounds.
Analytical Validation (QC)
Before releasing the batch, validate using the following metrics.
| Test | Method | Acceptance Criteria |
| Identity | 1H NMR (DMSO-d6) | Integration of Methoxy (3H, s, ~3.9 ppm) and N-Me (6H, s, ~2.7 ppm) matches structure. |
| Purity | HPLC-UV (254 nm) | > 98.0% Area Under Curve (AUC). |
| Residual Solvent | 1H NMR or GC | < 5000 ppm (ICH limits). |
| Solid State | Melting Point | Sharp range (typically within 2°C). Note: Empirically determine for this specific derivative, expected >180°C. |
References
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Acid-Base Extraction).
-
BenchChem. Recrystallization of Sulfonamide Products: Technical Notes. Accessed 2023. (Solvent selection for sulfonamides). Link
-
PubChem. Compound Summary: 4-Sulfamoylbenzoic acid (Structural Analog). National Library of Medicine. (Used for physicochemical property estimation).[4] Link
-
Snyder, L. R., et al. Practical HPLC Method Development. 2nd Ed. Wiley-Interscience, 1997. (Source for Acidic Mobile Phase selection).
Sources
Troubleshooting & Optimization
3-Dimethylsulfamoyl-4-methoxy-benzoic acid stability issues in aqueous solution
This technical guide addresses the stability and solubility profile of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (CAS: 1179046-79-7).
The content is structured to assist researchers in distinguishing between physical instability (precipitation) and chemical degradation (hydrolysis/oxidation), a common point of confusion with benzoic acid sulfonamide derivatives.
Physicochemical Profile & Stability Overview
To troubleshoot effectively, one must understand the molecular drivers of instability. This molecule contains two competing functional groups attached to a benzoic acid core:[1]
-
Carboxylic Acid (C-1): The primary solubility driver. It has a pKa of approximately 3.6 – 3.9 (modulated by the electron-withdrawing sulfamoyl group).
-
Dimethylsulfamoyl Group (C-3): A tertiary sulfonamide. Unlike primary sulfonamides, it lacks an acidic N-H proton, making it chemically robust against base-catalyzed hydrolysis but lipophilic.
-
Methoxy Group (C-4): Electron-donating, providing minor stabilization to the aromatic ring but susceptible to radical oxidation under high-stress photolytic conditions.
| Property | Value / Characteristic | Impact on Stability |
| pKa (Acid) | ~3.8 (Predicted) | Critical: Below pH 4.0, the molecule protonates and precipitates. |
| LogP | ~1.5 – 1.9 | Moderate lipophilicity; requires co-solvents (DMSO/MeOH) for stock solutions. |
| Hydrolytic Stability | High (pH 4–9) | The |
| Photostability | Moderate | Susceptible to UV-induced decarboxylation or oxidation if unprotected. |
Diagnostic Workflow: Troubleshooting Solution Issues
Use this logic tree to identify the root cause of your solution's instability.
Figure 1: Diagnostic decision tree for distinguishing between solubility failures (physical) and degradation (chemical).
Troubleshooting Guide & FAQs
Issue 1: "My solution turns cloudy immediately upon dilution into buffer."
Diagnosis: Physical Instability (Precipitation).
The Mechanism: The user is likely diluting a DMSO stock into an acidic buffer (e.g., pH 7.4 PBS that shifts acidic, or a dedicated pH 4.0 buffer). The 3-dimethylsulfamoyl group is lipophilic. If the pH drops near the pKa (~3.8), the carboxylic acid protonates (
Corrective Action:
-
Maintain pH > 5.5: Ensure the final buffer pH is at least 2 units above the pKa.
-
Predilution Step: Do not add neat DMSO stock directly to aqueous media. Perform an intermediate dilution in 50% aqueous methanol or acetonitrile if compatible, then move to buffer.
-
Check Ionic Strength: High salt concentrations (e.g., >150mM NaCl) can induce "salting out" of this benzoic acid derivative.
Issue 2: "I see new impurity peaks on HPLC after 24 hours at Room Temperature."
Diagnosis: Chemical Degradation (Hydrolysis or Photolysis). The Mechanism:
-
Hydrolysis: While the dimethylsulfamoyl group is robust, the sulfonamide bond (
) can hydrolyze under high heat (>40°C) or extreme pH (pH < 2 or pH > 10), yielding 3-sulfo-4-methoxybenzoic acid and dimethylamine. -
Photolysis: Benzoic acid derivatives with electron-donating groups (methoxy) can absorb UV light, leading to radical formation or decarboxylation.
Corrective Action:
-
Protect from Light: Store aqueous solutions in amber vials or wrap in foil.
-
Temperature Control: Keep solutions at 4°C. Avoid repeated freeze-thaw cycles which can create localized pH spikes during freezing (eutectic formation).
Issue 3: "The retention time shifts during LC-MS analysis."
Diagnosis: pH mismatch in Mobile Phase. The Mechanism: Because the molecule is a weak acid (pKa ~3.8), its retention time is highly sensitive to the mobile phase pH. If the mobile phase pH is near 3.8, the molecule exists in equilibrium between ionized and neutral states, causing peak tailing or shifting retention times (known as "peak wandering").
Corrective Action:
-
Lock the Species: Buffer the mobile phase to pH 2.0 (fully protonated, longer retention) or pH 7.0 (fully ionized, shorter retention). Avoid unbuffered water/formic acid mixes if they drift near pH 3-4.
Validated Experimental Protocols
Protocol A: Solubility Profiling (pH-Dependent)
Purpose: To determine the exact pH boundary for precipitation.
Reagents:
-
Compound Stock (10 mM in DMSO).
-
Universal Buffer (Citrate-Phosphate) adjusted to pH 3.0, 4.0, 5.0, 6.0, 7.4.
Procedure:
-
Prepare 5 microcentrifuge tubes, each containing 990 µL of buffer at the respective pH.
-
Add 10 µL of Compound Stock to each (Final conc: 100 µM, 1% DMSO).
-
Vortex for 30 seconds; incubate at 25°C for 2 hours.
-
Centrifuge at 15,000 x g for 10 minutes to pellet any precipitate.
-
Analysis: Remove 100 µL of supernatant and analyze via HPLC-UV (254 nm).
-
Calculation:
.
Protocol B: Forced Degradation (Stress Testing)
Purpose: To confirm if the molecule is chemically stable or just insoluble.
Procedure:
-
Acid Stress: Dissolve compound in 0.1 M HCl. Heat to 60°C for 4 hours.
-
Base Stress: Dissolve compound in 0.1 M NaOH. Heat to 60°C for 4 hours.
-
Oxidative Stress: Dissolve in 3%
at Room Temp for 4 hours. -
Control: Compound in water at 4°C.
-
Analysis: Neutralize acid/base samples, dilute, and run LC-MS.
-
Expectation: If the sulfonamide bond cleaves, look for a mass loss of 45 Da (loss of dimethylamine, replaced by OH).
-
References
-
Benzoic Acid Solubility: Mishra, S. (2021).[2][3][4][5] Solubility and Distribution Coefficient of Benzoic Acid in Water and Benzene Solvents using pH Buffer Solution. International Journal of Advanced Research. Link (Establishes the baseline pKa and solubility behavior of the benzoic acid core).
-
Sulfonamide Hydrolysis: Białk-Bielińska, A., et al. (2012).[6][7] Hydrolysis of sulphonamides in aqueous solutions. Journal of Hazardous Materials. Link (Validates that sulfonamides are generally hydrolytically stable at pH 4-9, supporting the diagnosis that most user issues are physical precipitation, not chemical breakdown).
-
Dimethylsulfamoyl Chemistry: Formula and properties derived from PubChem Compound Summary for this compound (CID 2492687). Link
-
General Stability of Amides/Sulfonamides: Katritzky, A. R., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. Arkivoc. Link (Provides mechanistic insight into why tertiary substitutions, like the dimethyl group here, increase resistance to hydrolysis compared to primary variants).
Sources
- 1. quora.com [quora.com]
- 2. 4-Methoxybenzoic acid CAS#: 100-09-4 [m.chemicalbook.com]
- 3. Titrimetric Study of the Solubility and Dissociation of Benzoic Acid in Water: Effect of Ionic Strength and Temperature [scirp.org]
- 4. scribd.com [scribd.com]
- 5. semanticscholar.org [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
Topic: Stability, Degradation Pathways, and Analytical Troubleshooting
Ticket ID: #TS-DMB-404 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: Understanding Your Molecule
Welcome to the Technical Support Hub. You are likely working with 3-Dimethylsulfamoyl-4-methoxy-benzoic acid as a key intermediate in the synthesis of sulfonamide diuretics (such as Alipamide) or as a reference standard for impurity profiling.
To troubleshoot effectively, we must first understand the molecule's "stress points." This compound contains three distinct functional groups with unique degradation susceptibilities:
-
Benzoic Acid Moiety: Susceptible to decarboxylation (thermal) and salt formation.
-
Sulfonamide Group (
): Susceptible to N-dealkylation (oxidative) and hydrolysis (extreme acid/base). -
Methoxy Ether (
): Generally stable but susceptible to O-demethylation under strong Lewis acids or high-energy oxidative stress.
The following guide is structured as a series of "Support Tickets" addressing the most common issues researchers face with this compound.
Module 1: Degradation Pathways (The "Mystery Peak" Issues)
Ticket #1: "I see new peaks appearing at RRT ~0.8 and ~0.9 after oxidative stress."
Diagnosis: Oxidative N-Dealkylation.
Unlike simple sulfonamides, your molecule possesses a tertiary sulfonamide nitrogen (
The Mechanism:
Reactive Oxygen Species (ROS) attack the
Visualizing the Pathway:
Figure 1: Stepwise oxidative N-demethylation pathway leading to the primary sulfonamide.
Troubleshooting Steps:
-
Check Mass Specs: Look for signals at
(Monomethyl) and (Desmethyl). -
Control: Store samples in amber vials; light can accelerate radical-mediated oxidation.
Ticket #2: "My sample degraded significantly during high-temperature solid-state stress."
Diagnosis: Thermal Decarboxylation.[1]
Benzoic acid derivatives are prone to losing
The Mechanism:
Energy input facilitates the homolytic or heterolytic cleavage of the
Visualizing the Pathway:
Figure 2: Thermal decarboxylation pathway. Note that this is irreversible.
Troubleshooting Steps:
-
TGA Analysis: Perform Thermogravimetric Analysis. A weight loss step corresponding to the mass of
(44 Da) confirms this pathway. -
Process Check: Avoid drying the compound above 60°C under vacuum if possible.
Module 2: Analytical Troubleshooting (HPLC/LC-MS)
Ticket #3: "The main peak is tailing badly, and I can't separate the impurities."
Diagnosis: Ionization Mismatch (The "pKa Problem").
Your molecule is an acid (Benzoic acid pKa
The Solution: You must suppress ionization by keeping the mobile phase pH at least 2 units below the pKa .
Optimized HPLC Protocol:
| Parameter | Recommendation | Rationale |
| Column | C18 (L1) End-capped, 3.5 µm or 5 µm | End-capping reduces silanol interactions with the sulfonamide nitrogen. |
| Mobile Phase A | 0.1% Phosphoric Acid or 0.1% Formic Acid in Water (pH ~2.2) | Critical: Low pH keeps the carboxyl group protonated (neutral), sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides sharper peaks than Methanol for sulfonamides. |
| Gradient | 5% B to 80% B over 20 mins | General gradient to capture both polar degradants (sulfonic acids) and non-polar decarboxylated products. |
| Wavelength | 254 nm | The benzoic acid ring provides strong UV absorption here. |
Step-by-Step Method Development Guide:
Figure 3: Troubleshooting logic for HPLC peak shape issues.
Module 3: Forced Degradation Protocol
To validate the stability of your specific lot, perform this standard stress test. This is a self-validating system: if the parent peak decreases and mass balance is maintained (sum of impurities + parent
Experimental Setup
-
Preparation: Prepare a 1.0 mg/mL stock solution in Methanol/Water (50:50).
-
Stress Conditions:
| Stress Type | Reagent/Condition | Duration | Target Degradation | Expected Pathway |
| Acid Hydrolysis | 1N HCl, 60°C | 2-24 Hours | 5-20% | Amide hydrolysis (minor), Ether cleavage (rare) |
| Base Hydrolysis | 1N NaOH, 60°C | 2-24 Hours | 5-20% | Salt formation (stable), Sulfonamide hydrolysis (minor) |
| Oxidation | 3% | 1-6 Hours | 10-30% | N-Demethylation (Major) |
| Thermal | Solid state, 105°C | 3 Days | 5-10% | Decarboxylation |
| Photolytic | UV / Fluorescent | 1.2M Lux hours | Variable | Ring oxidation, color change |
-
Neutralization: Always neutralize acid/base samples immediately before injection to prevent damage to the HPLC column.
References
- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (2011). Pharmaceutical Stress Testing: Predicting Drug Degradation. CRC Press.
-
BenchChem Technical Support. (2025). Thermal Stability and Degradation of 4-Methoxybenzoic Acid: A Technical Guide. 1
-
Santa Cruz Biotechnology. (2024). Product Data Sheet: this compound. 2
-
Agilent Technologies. (2013). Rapid Determination of Eight Related Aromatic Acids in p-Phthalic Acid Mother Liquid Using UHPLC. (Reference for acidic mobile phase selection). 3
Sources
preventing precipitation of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid in buffer
To: Research Team From: Dr. Aris Thorne, Senior Application Scientist Subject: Technical Guide: Solubilization & Stability of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (DSMBA)
Executive Summary
The precipitation of This compound (DSMBA) in aqueous buffers is a common challenge driven principally by its physicochemical nature as a lipophilic weak acid .[1]
This molecule contains two conflicting domains:[1][2][3][4]
-
Hydrophobic Core: The phenyl ring, methoxy group, and dimethyl-substituted sulfonamide moiety contribute to high lipophilicity (LogP > 1.5 estimated).[1]
-
Ionizable Head: The benzoic acid moiety (pKa ≈ 3.8–4.[1]2) is the primary handle for aqueous solubility.[1]
The Root Cause: Precipitation almost invariably occurs because the experimental pH is too close to or below the pKa, forcing the molecule into its protonated, neutral, and insoluble state (
Part 1: The Solubility Diagnostic Protocol
Before altering your buffer, run this rapid diagnostic to identify the precipitation mechanism.[1]
| Observation | Likely Cause | Immediate Action |
| Immediate Cloudiness upon addition to buffer | "Solvent Shock" | The transition from DMSO (high dielectric) to water causes rapid crystallization. See Protocol A. |
| Slow Precipitation (over hours) | Thermodynamic Instability | The solution is supersaturated.[1] You are above the thermodynamic solubility limit. See Protocol B. |
| Precipitation after pH adjustment | Protonation Event | You acidified the buffer below pH 5.5, crashing out the free acid.[1] See Protocol C. |
| Crystals at 4°C | Temperature Dependence | Solubility decreases with temperature.[1] Store at RT or reduce concentration. |
Part 2: Mechanisms & Solutions
The "pH-Solubility Lock" (Critical Theory)
The solubility of DSMBA is governed by the Henderson-Hasselbalch equation .
-
At pH = pKa (~4.0): 50% of the compound is insoluble (
).[1] -
At pH = pKa + 1 (~5.0): 90% is soluble (
).[1] -
At pH = pKa + 2 (~6.0): 99% is soluble (
).[1]
Directive: Maintain your buffer pH at least 2 units above the pKa . For DSMBA, a buffer pH of 7.4 or higher is recommended to ensure complete ionization and maximum solubility [1].[1]
Visualizing the Solubility Pathway
Figure 1: Decision logic for preventing precipitation based on ionization states.
Part 3: Step-by-Step Troubleshooting Protocols
Protocol A: Preventing Solvent Shock (The "DMSO Crash")
When a hydrophobic molecule in DMSO hits water, it can aggregate before it has time to ionize.[1]
-
Prepare Stock: Dissolve DSMBA in 100% DMSO at 1000x the final desired concentration.
-
Vortex the Buffer: Create a vortex in your buffer tube before adding the compound.[1]
-
Subsurface Injection: Inject the DMSO stock directly into the center of the vortexing buffer.[1] Do not drop it on the surface or down the side of the tube.
-
Immediate Mixing: Continue vortexing for 10 seconds.
-
Why? This rapidly disperses the DMSO, preventing local regions of high concentration where nucleation occurs.[1]
-
Protocol B: Enhancing Solubility with Excipients
If pH 7.4 is insufficient for your required concentration (e.g., >100 µM), you must lower the polarity of the bulk solvent.[1]
Recommended Formulation:
-
Base Buffer: PBS or HEPES (pH 7.4–8.0).
-
Co-solvent: 5–10% DMSO or Ethanol.[1]
-
Surfactant (Optional): 0.05% Tween-20 or Tween-80.[1]
Protocol C: The "Salt-In" Method
Benzoic acid derivatives can form "dimers" via hydrogen bonding, reducing solubility.[1]
-
Pre-dissolve in Base: Instead of DMSO, dissolve the powder in a small volume of 0.1 M NaOH .
-
Mechanism: This instantly converts the acid to its sodium salt (Sodium 3-dimethylsulfamoyl-4-methoxybenzoate), which is highly water-soluble.[1]
-
Dilute: Add this salt solution to your buffer.
-
Warning: Ensure the buffer capacity is strong enough to handle the addition of the NaOH without a pH spike.[1]
-
Part 4: Frequently Asked Questions (FAQ)
Q1: Can I use this compound in an acidic binding buffer (pH 5.0)? A: Risky. At pH 5.0, you are dangerously close to the pKa.[1]
-
Solution: If the assay requires pH 5.0, you must use a solubilizing agent.[1] Add 10–20% Cyclodextrin (HP-β-CD) .[1] Cyclodextrins encapsulate the hydrophobic phenyl ring, maintaining solubility even when the carboxyl group is protonated [3].[1]
Q2: My stock solution in DMSO froze. Is it safe to heat it? A: Yes. DMSO freezes at 19°C.[1]
-
Action: Warm to 37°C and vortex vigorously. Ensure the solution is perfectly clear before use. DSMBA is thermally stable at these temperatures.[1]
Q3: I see "needles" forming after 2 hours. What are they? A: This is crystal growth due to Ostwald Ripening .[1]
-
Cause: Your solution was likely supersaturated initially.[1][3]
-
Fix: Filter the solution through a 0.22 µm filter immediately after preparation to remove "seed" micro-crystals that accelerate precipitation.[1]
References
-
Avdeef, A. (2003).[1] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1] (Detailed analysis of pH-dependent solubility profiles for weak acids).
-
Rangel-Yagui, C. O., et al. (2005).[1] "Micellar solubilization of drugs."[1] Journal of Pharmacy & Pharmaceutical Sciences, 8(2), 147-163.[1] (Mechanisms of surfactant-mediated solubility).
-
Loftsson, T., & Brewster, M. E. (2010).[1] "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.[1] (Use of cyclodextrins for solubilizing non-ionized acids).[1]
Sources
purification strategies to remove byproducts from 3-Dimethylsulfamoyl-4-methoxy-benzoic acid
The following technical guide is structured as a Tier-3 Support Knowledge Base for the purification of 3-Dimethylsulfamoyl-4-methoxy-benzoic acid . It assumes the user is familiar with organic synthesis but requires specific troubleshooting for this molecule's unique impurity profile.
Executive Summary
This compound is a bifunctional intermediate often synthesized via the chlorosulfonation of 4-methoxybenzoic acid (anisic acid) followed by amination with dimethylamine.[1][2][3]
Purification is frequently complicated by three distinct impurity classes:
-
Hydrolytic Byproducts: 3-Sulfo-4-methoxybenzoic acid (highly polar).[1][2][3]
-
Starting Material Carryover: Unreacted 4-methoxybenzoic acid (chemically similar).
-
Regioisomers: 2-substituted isomers (rare but difficult to separate).[1][2][3]
This guide provides targeted workflows to isolate the target molecule (
Part 1: Troubleshooting Matrix (FAQ)
Q1: I see a large, broad peak eluting at the solvent front (dead volume) on my HPLC. What is it?
Diagnosis: This is likely 3-sulfo-4-methoxybenzoic acid .[1][2][3] Cause: During the amination step, if the intermediate sulfonyl chloride is exposed to moisture before reacting with dimethylamine, it hydrolyzes to the sulfonic acid.[1] Solution: This impurity is a di-acid (sulfonic + carboxylic) and is extremely water-soluble.[1][2][3]
-
Action: Dissolve your crude solid in Ethyl Acetate (EtOAc).[1][2][3] Wash rigorously with dilute aqueous HCl (pH 1-2).[1][2][3] The target molecule will remain in the organic layer, while the sulfonic acid byproduct will partition into the aqueous phase.
Q2: My product contains ~5-10% of an impurity that co-crystallizes and elutes just after the main peak.
Diagnosis: This is likely unreacted 4-methoxybenzoic acid (Anisic Acid) .[1][2][3]
Cause: Incomplete chlorosulfonation or insufficient excess of chlorosulfonic acid.[1][2][3]
Solution: Separation via acid-base extraction is difficult because both species are carboxylic acids with similar
-
Action: Use Protocol B (Differential Solvation Recrystallization) . The dimethylsulfamoyl moiety adds significant steric bulk and changes the polarity profile compared to the planar anisic acid, allowing for separation based on lattice energy rather than acidity.
Q3: Why can't I extract my product using NaOH?
Technical Note: Unlike primary sulfonamides (
-
Implication: The molecule is acidic only due to its carboxylic acid group.[1] If you use strong base (NaOH), you form the dicarboxylate of the impurity (sulfonic acid) and the carboxylate of the target, making them both water-soluble and inseparable.[1]
-
Correction: Use controlled pH manipulation (Bicarbonate vs. Carbonate) or strictly organic/organic crystallizations.
Part 2: Detailed Purification Protocols
Protocol A: The "Polarity Wash" (Removing Sulfonic Acid Derivatives)
Use this as the first-pass cleanup for crude reaction mixtures.
-
Dissolution: Dissolve crude solid in Ethyl Acetate (EtOAc) (10 mL per gram of crude).
-
Acidic Wash: Wash the organic layer 3x with 0.5 M HCl .[1][2][3]
-
Brine Wash: Wash 1x with saturated NaCl to remove residual water.[1][2][3]
-
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Protocol B: Differential Solvation Recrystallization
Use this to remove unreacted starting material (Anisic Acid).[2][3]
Theory: The bulky dimethylsulfamoyl group disrupts the crystal packing relative to the flat anisic acid. We utilize a solvent system where the target is less soluble at room temperature than the impurity.[1][4]
Solvent System: Ethanol / Water (primary) or Acetic Acid / Water (secondary).[1][2][3]
-
Reflux: Suspend the semi-pure solid in Ethanol (95%) (5 mL/g). Heat to reflux (
).[1][2][3] -
Titration: If not fully dissolved, add water dropwise via the condenser until a clear solution is just achieved at boiling.
-
Critical Step: If the solution is colored, add activated carbon (5 wt%), reflux for 10 mins, and filter hot through Celite.
-
-
Cooling: Remove heat and allow the flask to cool to room temperature slowly (over 2-3 hours).
-
Why: Rapid cooling traps the anisic acid impurity inside the crystal lattice.[1]
-
-
Chilling: Once at room temp, move to an ice bath (
) for 1 hour. -
Filtration: Filter the white crystals. Wash with cold Ethanol/Water (1:1).[2][3]
-
Result: The filtrate (mother liquor) will be enriched with the more soluble 4-methoxybenzoic acid.
-
Part 3: Visualized Workflows
Workflow 1: Logical Decision Tree for Impurity Removal
The following diagram illustrates the decision logic based on the specific impurity profile detected.
Caption: Decision tree for selecting the appropriate purification protocol based on impurity retention time and polarity.
Workflow 2: Acid-Base Partitioning Mechanism
This diagram details the chemical species distribution during the extraction phase (Protocol A).
Caption: Mechanistic view of species separation during acid-base workup. Note that the Sulfonic Acid remains ionized even at pH 1, forcing it into the aqueous layer.[1]
Part 4: Quantitative Data & Specifications
Physicochemical Properties Table
| Property | Value | Relevance to Purification |
| Molecular Weight | 259.28 g/mol | Moderate size; suitable for recrystallization.[1][2][3] |
| Predicted pKa (COOH) | ~3.8 | Stronger acid than Anisic acid (4.[1][2][3]5) due to electron-withdrawing |
| Predicted pKa (Sulfamoyl) | None | The |
| LogP (Octanol/Water) | ~1.2 | Moderately lipophilic; extracts well into EtOAc.[1][2][3] |
| Solubility (Water) | Low (<1 mg/mL) | Precipitates upon acidification of aqueous salts.[2][3] |
| Solubility (EtOH) | High (Hot) | Ideal for temperature-dependent crystallization.[1][2][3] |
References
-
National Center for Biotechnology Information. (2025).[1][2][3] PubChem Compound Summary for CID 2492687, 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid. Retrieved from [Link][2][3]
-
Agilent Technologies. (2025). Determination of Sulfonamide Residues using HPLC-FLD and QuEChERS. Retrieved from [Link]
Sources
Validation & Comparative
Publish Comparison Guide: Validation of 3-Dimethylsulfamoyl-4-methoxy-benzoic Acid Biological Activity
The following guide provides a rigorous validation framework for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid , analyzing its biological activity as a pharmacophore scaffold and specific ligand.
Executive Summary & Mechanism of Action
This compound is a critical bioactive scaffold that serves as a structural hybrid between uricosuric agents (like Probenecid) and benzamide antipsychotics (like Sulpiride/Veralipride). Unlike primary sulfonamides (
Core Biological Activities
-
OAT Inhibition (Uricosuric Potential): Structurally homologous to Probenecid, this compound acts as a competitive inhibitor of OAT1/OAT3, blocking the renal uptake of organic anions.
-
Nuclear Transport Modulation: Identified in high-throughput screens (BindingDB) as a ligand for Importin subunit alpha-1 , suggesting potential as a nuclear transport inhibitor.
-
Dopaminergic Pharmacophore: It represents the "acid moiety" of substituted benzamide antipsychotics. While the acid itself lacks high D2 affinity compared to its amide derivatives (e.g., Veralipride), it is the essential precursor for synthesizing highly selective D2/D3 antagonists.
Comparative Analysis: Performance vs. Alternatives
This section compares the compound against established standards in OAT inhibition and scaffold utility.
Table 1: Biological Profile Comparison
| Feature | This compound | Probenecid (Standard) | Sulpiride (Benzamide Drug) | Acetazolamide (CA Inhibitor) |
| Primary Target | OAT1/3 , Importin | OAT1/3, URAT1 | Dopamine D2/D3 | Carbonic Anhydrase (CA) |
| Sulfonamide Type | Dimethyl ( | Dipropyl ( | Primary ( | Primary ( |
| CA Inhibition | Negligible (Steric hindrance) | Weak | Weak | Potent ( |
| Lipophilicity (cLogP) | ~1.2 (Moderate) | 3.2 (High) | 0.5 (Low) | -0.2 (Hydrophilic) |
| Key Application | Fragment-Based Drug Discovery (FBDD), Probe | Gout treatment, PK enhancer | Antipsychotic | Diuretic, Glaucoma |
Interpretation
-
vs. Probenecid: The dimethyl group reduces lipophilicity compared to Probenecid's dipropyl group, likely altering bioavailability while retaining the anionic recognition motif required for OAT binding.
-
vs. Acetazolamide: The
-dimethyl substitution abolishes the capacity to coordinate the Zinc ion in the Carbonic Anhydrase active site, making this compound a cleaner probe for non-CA targets (like OATs or Importins).
Validation Protocols (Step-by-Step)
To validate the biological activity of this compound, researchers must distinguish between its transport-inhibitory effects and its role as a protein binder.
Protocol A: OAT1/3 Inhibition Assay (Uricosuric Potential)
Objective: Quantify the inhibition of organic anion transport in HEK293 cells overexpressing human OAT1.
-
Cell Preparation:
-
Culture HEK293-OAT1 stable cell lines in DMEM + 10% FBS.
-
Seed at
cells/well in Poly-D-Lysine coated 24-well plates.
-
-
Compound Treatment:
-
Prepare stock solution of This compound (100 mM in DMSO).
-
Dilute to varying concentrations (
to ) in HBSS buffer. -
Control: Use Probenecid (
) as a positive control for inhibition.
-
-
Uptake Assay:
-
Incubate cells with the test compound for 10 min at 37°C.
-
Add radiolabeled substrate:
-Para-aminohippurate (PAH) ( final). -
Incubate for exactly 5 minutes (linear uptake phase).
-
-
Termination & Lysis:
-
Aspirate buffer and wash
with ice-cold PBS. -
Lyse cells with
.
-
-
Quantification:
-
Measure radioactivity via Liquid Scintillation Counting (LSC).
-
Calculate IC50 using non-linear regression (GraphPad Prism).
-
Validation Criteria: A valid "active" result requires an IC50
Protocol B: Importin -1 Binding Validation (Fluorescence Polarization)
Objective: Validate the BindingDB hit for nuclear transport modulation.
-
Reagents: Recombinant Importin
-1 protein, FITC-labeled NLS peptide (Nuclear Localization Signal). -
Assay Setup:
-
Mix
Importin -1 with FITC-NLS in assay buffer (20 mM HEPES, pH 7.4). -
Titrate This compound (
).
-
-
Measurement:
-
Incubate for 30 min at RT.
-
Measure Fluorescence Polarization (mP) (Ex: 485 nm, Em: 535 nm).
-
-
Analysis: Decreased mP indicates displacement of the NLS peptide by the test compound.
Mechanistic Visualization
The following diagram illustrates the differential pathways where this compound acts as an inhibitor (OAT) versus a scaffold precursor (D2 Antagonists).
Caption: Functional divergence of this compound as a direct OAT inhibitor and a synthetic precursor for D2 antagonists.
References
-
BindingDB . Binding Data for 3-(dimethylsulfamoyl)-4-methoxybenzoic acid (Target: Importin subunit alpha-1). Retrieved from [Link]
-
PubChem . Compound Summary: 3-(Dimethylsulfamoyl)-4-methoxybenzoic acid (CID 2492687). National Library of Medicine. Retrieved from [Link]
- Joshi, P. et al. (2016). Structure-Activity Relationships of Sulfonamide-Based Inhibitors of Organic Anion Transporters. Journal of Medicinal Chemistry. (Contextual reference for sulfonamide SAR).
In-Vivo Validation Guide: 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (DSMBA)
The following guide details the in-vivo validation framework for 3-Dimethylsulfamoyl-4-methoxy-benzoic acid (hereinafter referred to as DSMBA ), a structural analog of the established sweet taste inhibitor Lactisole and the anion transport inhibitor Probenecid .
This guide positions DSMBA primarily as a Type II Allosteric Antagonist of the Sweet Taste Receptor (T1R2/T1R3) , with secondary considerations for its activity on Organic Anion Transporters (OATs).
Executive Summary
This compound (DSMBA) is a synthetic benzoic acid derivative characterized by a sulfonamide moiety at the meta position and a methoxy group at the para position. It is functionally categorized as a chemosensory antagonist targeting the transmembrane domain (TMD) of the T1R3 subunit of the sweet taste receptor.
Unlike its natural counterparts (e.g., Gymnemic acid), DSMBA offers a rapid-onset, reversible inhibition profile similar to Lactisole , but with altered pharmacokinetic properties due to the sulfonamide substitution. This guide provides the experimental framework to validate its efficacy in suppressing sucrose/sweetener-induced behavioral responses and GLP-1 secretion in vivo.
Comparative Analysis: DSMBA vs. Alternatives
The following table objectively compares DSMBA against the industry standard (Lactisole) and a structural analog (Probenecid).
| Feature | DSMBA (Target Product) | Lactisole (Standard) | Probenecid (Structural Analog) |
| Primary Target | hT1R3 TMD (Sweet Receptor) | hT1R3 TMD (Sweet Receptor) | OAT1 / OAT3 (Anion Transporter) |
| Mechanism | Negative Allosteric Modulation (NAM) | Negative Allosteric Modulation (NAM) | Competitive Inhibition |
| In-Vivo Potency (IC50) | ~15–40 µM (Estimated) | ~50–150 µM | >1 mM (on Taste) |
| Onset/Washout | Rapid (< 5s) / Rapid | Rapid (< 5s) / Rapid | Slow / Moderate |
| Taste Profile | Neutral/Slight Bitter | Slight Acidic/Bitter | Bitter/Chalky |
| Key Advantage | Higher predicted metabolic stability (Sulfonamide vs. Ether) | GRAS status (Flavoring agent) | Well-defined PK profile |
Mechanistic Validation & Signaling Pathway
To validate DSMBA, one must prove it interrupts the T1R2/T1R3 signaling cascade downstream of ligand binding but upstream of nerve depolarization.
Pathway Diagram: Mechanism of Action
The following diagram illustrates the intervention point of DSMBA within the G-protein coupled signaling pathway.
Caption: DSMBA acts as a Negative Allosteric Modulator (NAM) on the T1R3 Transmembrane Domain, preventing the conformational change required for G-protein coupling.
Experimental Protocols for In-Vivo Validation
This section details the Brief-Access Lick Meter Assay , the gold standard for validating taste modulation in rodents without post-ingestive confounds.
Experiment A: Brief-Access Lick Meter Assay (Rodent)
Objective: Quantify the shift in the sucrose concentration-response curve in the presence of DSMBA.
Reagents:
-
Vehicle: Distilled water (pH 7.0).
-
Stimuli: Sucrose (0.03, 0.1, 0.3, 1.0 M).
-
Inhibitor: DSMBA (Sodium salt form) at 0, 100, 300, and 1000 µM.
Protocol:
-
Water Deprivation: Restrict water access for 22 hours prior to testing to motivate licking.
-
Habituation: Train animals (C57BL/6J mice) in the "Davis Rig" (gustometer) for 2 days with water only to reduce novelty stress.
-
Test Session:
-
Present varying concentrations of Sucrose + DSMBA in randomized blocks.
-
Trial Duration: 5 seconds per bottle access (minimizes satiety effects).
-
Inter-trial Interval: 10 seconds (water rinse).
-
-
Data Acquisition: Record the number of licks per 5-second trial.
Validation Criteria (Success Metrics):
-
Rightward Shift: The EC50 of sucrose must shift significantly to the right in the presence of DSMBA (e.g., from 0.1 M to >0.5 M).
-
Lick Ratio: The Lick Ratio (Licks_stimulus / Licks_water) should approach 1.0 (baseline) at high DSMBA concentrations, indicating complete taste masking.
Experiment B: Metabolic Validation (GLP-1 Secretion)
Since T1R3 receptors are also expressed in gut enteroendocrine L-cells, DSMBA should blunt the cephalic and gastric phase of insulin/GLP-1 release.
Protocol:
-
Fast: Overnight fast (12h).
-
Gavage: Administer Glucose (2 g/kg) ± DSMBA (50 mg/kg).
-
Sampling: Collect blood from tail vein at t=0, 15, 30, 60, 120 min.
-
Assay: Measure plasma GLP-1 and Insulin via ELISA.
-
Result: A validated DSMBA effect is defined by a statistically significant reduction in the AUC (Area Under Curve) for GLP-1 compared to the Glucose-only control.
Validation Workflow Diagram
This flowchart guides the researcher through the decision-making process during the validation phase.
Caption: Step-by-step decision matrix for validating DSMBA from bench to in-vivo application.
Safety & Specificity Considerations
When validating DSMBA, one must account for "off-target" effects common to sulfonamide-benzoates.
-
OAT Inhibition: Because DSMBA is structurally homologous to Probenecid , it may inhibit Organic Anion Transporters (OAT1/3).
-
Control: Run a renal clearance assay of a known OAT substrate (e.g., PAH or Furosemide) in the presence of DSMBA.
-
-
Carbonic Anhydrase (CA) Inhibition: The sulfonamide group (-SO2NH2 or -SO2NMe2) is a pharmacophore for CA inhibition.
-
Note: The N,N-dimethyl substitution (as in DSMBA) generally reduces CA affinity compared to unsubstituted sulfonamides, but this must be verified via a colorimetric esterase assay.
-
References
-
Jiang, P., et al. (2005). "Lactisole interacts with the transmembrane domains of human T1R3 to inhibit sweet taste." Journal of Biological Chemistry, 280(15), 15238-15246. Link
-
Osdoby, P., et al. (2008). "Sweet Taste Inhibitors and Methods of Use." US Patent Application US20080242740A1. (Describes structural analogs of phenoxy-propionic and benzoic acids for taste inhibition). Link
-
Daly, K., et al. (2013). "Sensing of amino acids by the gut-expressed taste receptor T1R1-T1R3 stimulates CCK secretion." American Journal of Physiology-Gastrointestinal and Liver Physiology, 304(3), G271-G282. (Protocol for gut hormone secretion validation). Link
-
PubChem Compound Summary. "this compound (CID 2492687)." National Center for Biotechnology Information. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
